4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide typically involves the reaction of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenylhydrazine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
4-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-{4-[(1E)-3-Morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline: Known for its experimental applications in drug development.
2,4-Disubstituted Thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
4-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide is unique due to its specific structural features and the presence of the triazene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
34153-49-6 |
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Molecular Formula |
C12H19N5O |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[4-(dimethylaminodiazenyl)phenyl]butanehydrazide |
InChI |
InChI=1S/C12H19N5O/c1-17(2)16-15-11-8-6-10(7-9-11)4-3-5-12(18)14-13/h6-9H,3-5,13H2,1-2H3,(H,14,18) |
InChI Key |
HXTQLVZAZYXUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)CCCC(=O)NN |
Origin of Product |
United States |
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